Cyproheptadine hydrochloride
Overview
Description
Synthesis Analysis
Cyproheptadine hydrochloride's synthesis and analysis have been approached through various chromatographic methods. For example, Mamina and Kabachny (2017) investigated the substance using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), establishing optimal conditions for its identification and quantification in biological extracts. These methods provided a foundation for understanding cyproheptadine's chemical behavior and facilitating its study in biological contexts (Mamina & Kabachny, 2017).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through advanced spectroscopic techniques. Sagdinc et al. (2015) used ab initio Hartree-Fock (HF) and density functional theory (DFT) to determine the geometry, atomic charges, and vibrational bands of cyproheptadine, offering insights into its molecular structure and properties. This study highlighted the potential of cyproheptadine in the development of non-linear optical materials due to its significant first hyperpolarizability values (Sagdinc et al., 2015).
Chemical Reactions and Properties
Investigations into cyproheptadine's chemical reactions and properties have revealed its complex interactions with other molecules. Jiang et al. (2013) studied the interaction between this compound and human serum albumin using fluorescence spectroscopy, uncovering the mechanisms behind this interaction and its implications for the drug's pharmacological behavior (Jiang et al., 2013).
Physical Properties Analysis
The physical properties of this compound, including its stability in oral liquid dosage forms, have been a subject of study. Gupta (2007) explored its chemical stability, confirming that this compound remains stable for at least 180 days when stored properly, with no significant changes in pH or physical appearance. This stability is crucial for its efficacy and safety as a medication (Gupta, 2007).
Chemical Properties Analysis
The chemical properties of this compound, including its effects on weight gain and immunomodulation, have been evaluated in various studies. Kazemi et al. (2017) found that this compound effectively promotes weight gain in undernourished children, demonstrating its potential therapeutic benefits beyond its antihistamine activity (Kazemi et al., 2017). Moreover, Hasan et al. (2017) assessed its immunomodulatory effects, indicating its complex impact on the immune system, which warrants further investigation (Hasan et al., 2017).
Scientific Research Applications
Appetite Stimulation and Weight Gain : CH has been studied for its effectiveness in stimulating appetite and promoting weight gain. In children with mild to moderate undernutrition, CH therapy showed an increase in body mass index after four weeks of treatment (Najib et al., 2014). Another study found significant weight gain in underweight adults treated with CH (Noble, 1969).
Migraine Prevention : CH has been investigated for its preventive effect in patients with frequent migraines. In a study with refractory migraine patients, CH significantly reduced the frequency of migraine episodes (Okuma et al., 2013).
Growth Hormone Insensitivity Syndrome : CH was observed to increase height growth in patients with growth hormone insensitivity syndrome (GHIS), suggesting a potential application in treating this condition (Razzaghy-Azar et al., 2018).
Quantitative Detection in Food : CH has been used illegally as a feed additive in food-producing animals. A study developed a sensitive immunochromatographic assay using quantum dot nanobeads for on-site detection of CH residue in animal-derived food (Li et al., 2020).
Neuroleptic-Induced Akathisia Treatment : CH, as an antiserotonergic agent, was used to treat neuroleptic-induced akathisia. The study showed significant improvement in the severity of akathisia in patients treated with CH (Weiss et al., 1995).
Mechanism of Action
Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors . Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine’s ability to stimulate the appetite .
Safety and Hazards
Cyproheptadine can cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . Common side effects of cyproheptadine may include: drowsiness, dizziness; dry mouth, nose, or throat; constipation; blurred vision; or feeling restless or excited (especially in children) .
Future Directions
Cyproheptadine is used to treat allergic reactions and is sometimes used off-label for the treatment of serotonin syndrome . There is an increasing medical interest and demand for the orexigenic effect of cyproheptadine, especially in children with poor appetite . As cyproheptadine might be evaluated in future clinical trials, we wanted to assess its safety profile .
Biochemical Analysis
Biochemical Properties
Cyproheptadine hydrochloride is a potent competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound exerts its effects on various types of cells, primarily through its antihistamine and antiserotonin properties . It influences cell function by antagonizing the effects of histamine and serotonin, which can lead to a decrease in allergic symptoms and an increase in appetite .
Molecular Mechanism
The molecular mechanism of action of this compound involves competing with free histamine and serotonin for binding at their respective receptors . This competitive antagonism at the receptor level leads to its antihistamine and antiserotonin effects .
Temporal Effects in Laboratory Settings
This compound has been observed to antagonize several pharmacodynamic effects of serotonin in laboratory animals, including bronchoconstriction and vasodepression
Metabolic Pathways
This compound undergoes several metabolic processes, including aromatic ring hydroxylation (followed by glucuronide conjugation), N-demethylation, and heterocyclic ring oxidation .
Transport and Distribution
It is known that the drug is almost entirely metabolized, followed by renal metabolite elimination, mostly as glucuronide and sulfate conjugates .
Subcellular Localization
Given its mechanism of action, it is likely that the drug interacts with histamine and serotonin receptors, which are located on the cell membrane .
properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMVNZLARAEGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042586 | |
Record name | Cyproheptadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
969-33-5, 41354-29-4 | |
Record name | Cyproheptadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyproheptadine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cyproheptadine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |
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Record name | cyproheptadine hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyproheptadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyproheptadine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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